Glass Transition Temperature: MHHPA-Cured DGEBA Achieves 22 °C Higher Tg than HHPA-Cured and 24 °C Higher than THPA-Cured Counterparts
In a controlled head-to-head study curing diglycidyl ether of bisphenol A (DGEBA) with N,N-dimethyl benzylamine (BDMA) as initiator, MHHPA produced a cured network with a glass transition temperature (Tg) of 148.1 °C. This was 22.0 °C higher than the Tg obtained with hexahydrophthalic anhydride (HHPA, 126.1 °C) and 24.4 °C higher than with tetrahydrophthalic anhydride (THPA, 123.7 °C), measured under identical conditions . The higher Tg of MHHPA-cured systems is corroborated by an independent study reporting a maximum experimental Tg of 146 °C for the DGEBA-MHHPA system, with a derived theoretical maximum Tg∞ of 170 °C [1]. This elevated Tg directly translates to a higher maximum service temperature for the cured material.
| Evidence Dimension | Glass transition temperature (Tg) of cured DGEBA |
|---|---|
| Target Compound Data | MHHPA: Tg = 148.1 °C |
| Comparator Or Baseline | HHPA: Tg = 126.1 °C; THPA: Tg = 123.7 °C |
| Quantified Difference | MHHPA Tg exceeds HHPA by +22.0 °C (17.4% higher); exceeds THPA by +24.4 °C (19.7% higher) |
| Conditions | DGEBA resin cured with stoichiometric anhydride; BDMA initiator; DSC measurement (SAMPE Europe 2024 study) |
Why This Matters
A 22–24 °C higher Tg enables MHHPA-cured components to maintain mechanical integrity and dimensional stability at significantly higher operating temperatures, critical for power electronics encapsulation, under-hood automotive composites, and aerospace applications where thermal margins directly determine component reliability and service life.
- [1] Boey FYC, Qiang W. Glass-transition temperature-conversion relationship for an epoxy-hexahydro-4-methylphthalic anhydride system. Journal of Applied Polymer Science, 2000; 78(3): 511–516. DOI: 10.1002/1097-4628(20001017)78:3<511::AID-APP50>3.0.CO;2-N. View Source
